molecular formula C24H27NO4 B2990445 (1R,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,2,2-trimethylcyclopentane-1-carboxylic acid CAS No. 2550996-56-8

(1R,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,2,2-trimethylcyclopentane-1-carboxylic acid

Cat. No.: B2990445
CAS No.: 2550996-56-8
M. Wt: 393.483
InChI Key: JISZXWLHINXKRG-RDPSFJRHSA-N
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Description

(1R,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,2,2-trimethylcyclopentane-1-carboxylic acid is a useful research compound. Its molecular formula is C24H27NO4 and its molecular weight is 393.483. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

(1R,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,2,2-trimethylcyclopentane-1-carboxylic acid is utilized in the synthesis and chemical modification of various compounds. It serves as a crucial intermediate in the preparation of thiazole-carboxylic acid derivatives, demonstrating its versatility in synthetic chemistry. For instance, it has been used to achieve high yields in the synthesis of 2‐(9H‐Fluoren‐9-ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea), obtained from potassium thiocyanate (K. Le & R. Goodnow, 2004).

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, derived from this compound, is extensively used for the protection of hydroxy groups in the synthesis of complex molecules. This protection strategy is compatible with a wide array of acid- and base-labile protecting groups, offering a convenient method for the removal of the Fmoc group by the action of triethylamine in dry pyridine solution. This technique is crucial in the synthesis of peptides and nucleic acids, where selective deprotection is required (C. Gioeli & J. Chattopadhyaya, 1982).

Structural and Conformational Studies

The compound also finds application in structural and conformational studies of organic molecules. For example, it has been used to study the intramolecular hydrogen bonding and stacking interactions in 9-oxo-9H-fluorene-1-carboxylic acid. These studies provide valuable insights into the molecular conformation and intermolecular interactions critical for designing new materials and drugs (Marie L. Coté, R. Lalancette, & H. W. Thompson, 1996).

Photocatalysis

Additionally, derivatives of this compound are utilized in photocatalysis. The compounds act as photocatalysts for the decarboxylative arylation of α-amino acids and α-oxy acids with arylnitriles. This photocatalytic approach enables the preparation of a wide range of benzylic amines and ethers under mild conditions, showcasing the potential of these derivatives in facilitating light-driven organic transformations (Yiyang Chen, P. Lu, & Yanguang Wang, 2019).

Properties

IUPAC Name

(1R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-1,2,2-trimethylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-23(2)20(12-13-24(23,3)21(26)27)25-22(28)29-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,28)(H,26,27)/t20-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISZXWLHINXKRG-RDPSFJRHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@@H](C1(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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